molecular formula C11H12N2O B063875 (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol CAS No. 188753-43-7

(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol

Cat. No. B063875
M. Wt: 188.23 g/mol
InChI Key: FHPARWHYSHNJGP-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The exact mechanism of action of (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or receptors involved in cancer cell proliferation or neuronal signaling pathways.

Biochemical And Physiological Effects

Studies have shown that (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol can induce apoptosis (programmed cell death) in cancer cells, leading to their death. It has also been found to have neuroprotective effects, potentially by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several potential future directions for research on (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol. One direction is to further investigate its potential as an anticancer drug, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential therapeutic effects in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Conclusion
In conclusion, (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been found to exhibit potent activity against certain cancer cell lines and potential therapeutic effects in neurological disorders. However, further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of (3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol involves a multi-step process that includes the reaction of 2-aminobenzimidazole with ethyl acrylate, followed by a cyclization reaction with methyl vinyl ketone. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent activity against certain cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, it has been found to have potential therapeutic effects in neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

188753-43-7

Product Name

(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(3S)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol

InChI

InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3/t10-/m0/s1

InChI Key

FHPARWHYSHNJGP-JTQLQIEISA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C3N2CC[C@@H]3O

SMILES

CC1=CC2=C(C=C1)N=C3N2CCC3O

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N2CCC3O

synonyms

1H-Pyrrolo[1,2-a]benzimidazol-3-ol,2,3-dihydro-7-methyl-,(S)-(9CI)

Origin of Product

United States

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